6-Sulfanylnaphthalene-1-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8O2S |
|---|---|
Molecular Weight |
204.25 g/mol |
IUPAC Name |
6-sulfanylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H8O2S/c12-11(13)10-3-1-2-7-6-8(14)4-5-9(7)10/h1-6,14H,(H,12,13) |
InChI Key |
BNNAQCRWIYVKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S)C(=C1)C(=O)O |
Origin of Product |
United States |
Reductive Desulfurization:the Prompt S Mention of Reductive Defluorination Suggests an Analogy to Pathways Where a Substituent is Removed Under Reducing Anaerobic Conditions. Reductive Desulfurization Involves the Cleavage of a Carbon Sulfur Bond to Yield a C H Bond.organic Chemistry.orgthis Mechanism, Often Mediated by Chemical Reductants or Anaerobic Microbial Consortia, Would Convert 6 Sulfanylnaphthalene 1 Carboxylic Acid into Naphthalene 1 Carboxylic Acid.researchgate.netrsc.orgthis Product Could then Undergo Further Degradation Under Either Anaerobic or Aerobic Conditions. This Pathway is Mechanistically Distinct from the Oxygenolytic Route As It Does Not Require Molecular Oxygen and Involves a Reductive Cleavage of the C S Bond.
| Pathway | Environmental Condition | Key Enzymatic Step | Initial Product | Reference (Analogy) |
|---|---|---|---|---|
| Oxygenolytic Desulfonation | Aerobic | Dioxygenase-catalyzed ring hydroxylation | 6-Hydroxy-naphthalene-1-carboxylic acid + Sulfite | nih.govd-nb.info |
| Reductive Desulfurization | Anaerobic | Reductase-catalyzed C-S bond cleavage | Naphthalene-1-carboxylic acid + Sulfide (B99878) | researchgate.netrsc.org |
Compound Reference Table
| Compound Name |
|---|
| 6-Sulfanylnaphthalene-1-carboxylic acid |
| 6-sulfanyl-1-naphthalenemethanol |
| Thioplatensimycin |
| Naphthalene-1-carboxylic acid |
| 6-Hydroxy-naphthalene-1-carboxylic acid |
| Glutathione |
| Benzoic acid |
| Cinnamic acid |
| Naphthalene (B1677914) sulfonic acids |
Photochemical and Oxidative Degradation Processes
The environmental persistence of this compound is significantly influenced by abiotic degradation processes, particularly photochemical and oxidative reactions. While direct studies on this specific compound are limited, the degradation pathways can be inferred from research on analogous structures such as naphthalene derivatives, aromatic carboxylic acids, and organosulfur compounds.
Advanced Oxidation Processes (AOPs) are particularly effective in the degradation of aromatic compounds. For instance, the UV/H₂O₂ process, which generates highly reactive hydroxyl radicals (•OH), has been shown to degrade various aromatic carboxylic acids. The degradation rates of benzoic acid and its hydroxylated derivatives (salicylic acid, gentisic acid, and gallic acid) were found to be influenced by the number of hydroxyl groups on the aromatic ring. acs.org Similarly, ozonation has been demonstrated to be effective in the degradation of naphthalenesulfonic acids, with the reaction proceeding through both direct ozonolysis and radical-mediated pathways. researchgate.net The degradation efficiency can be influenced by the number and position of the sulfonate groups. researchgate.net
The degradation of this compound is expected to proceed via hydroxylation of the naphthalene ring, followed by ring cleavage. The presence of the electron-donating sulfanyl (B85325) group and the electron-withdrawing carboxylic acid group will influence the sites of radical attack. Oxidative processes can also target the sulfur atom, potentially leading to the formation of sulfoxides and sulfones as intermediate products. The complete mineralization of the compound would result in the formation of carbon dioxide, water, sulfate, and other inorganic species.
The table below presents hypothetical degradation data for this compound based on observed trends for related aromatic compounds under various advanced oxidation processes.
| Oxidative Process | Key Reactant Species | Exemplary Half-Life (t½) | Primary Degradation Products |
| UV/H₂O₂ | Hydroxyl Radicals (•OH) | 15 minutes | Hydroxylated Naphthalene Derivatives, Sulfoxides |
| Ozonation (O₃) | Ozone, Hydroxyl Radicals | 25 minutes | Ring-cleavage products, Carboxylic Acids |
| Photo-Fenton | Hydroxyl Radicals (•OH) | 10 minutes | Mineralization to CO₂, H₂O, SO₄²⁻ |
| Sulfate Radical (SO₄•⁻) | Sulfate Radicals | 12 minutes | Oxidized Sulfur Species, Phenolic Intermediates |
Sorption and Transport Mechanisms in Environmental Media
The mobility and fate of this compound in the environment are governed by its sorption to soil and sediment particles and its transport through aqueous systems. The chemical structure of the compound, featuring a naphthalene core, a carboxylic acid group, and a sulfanyl group, dictates its interaction with environmental media.
The sorption of naphthalene and its derivatives to soil is strongly influenced by the soil organic matter (SOM) content. nih.govnih.gov Generally, hydrophobic organic compounds tend to partition into the organic fraction of soils. However, the presence of the polar carboxylic acid and sulfanyl functional groups in this compound is expected to reduce its hydrophobicity compared to unsubstituted naphthalene.
The carboxylic acid group, with a pKa value typical for aromatic carboxylic acids, will be predominantly in its anionic carboxylate form at neutral environmental pH. This negative charge increases the compound's water solubility and reduces its tendency to adsorb to negatively charged soil surfaces and organic matter through hydrophobic interactions. However, it may form complexes with polyvalent cations in the soil matrix.
The sorption behavior of naphthalene derivatives is complex and can be influenced by the specific functional groups present. For instance, studies on the adsorption of various naphthalene derivatives have shown that polarity and the potential for protonation significantly affect their interaction with soil surfaces. nih.gov The sorption of organic compounds is also influenced by the nature of the soil organic matter, with both aromatic and aliphatic components of SOM playing a role. nih.gov
The transport of this compound in environmental media will be primarily in the dissolved phase in surface water and groundwater due to its expected moderate to high water solubility. Its mobility will be attenuated by sorption processes, with lower mobility expected in soils with high organic matter content. The potential for leaching to groundwater is dependent on the balance between its water solubility and its sorption affinity for the soil matrix.
The following table provides estimated environmental partitioning coefficients for this compound, derived from data for structurally similar compounds.
| Parameter | Description | Estimated Value | Implication for Environmental Transport |
| Log Kow | Octanol-Water Partition Coefficient | 2.5 - 3.5 | Moderate potential for bioaccumulation in organisms. |
| Koc | Soil Organic Carbon-Water Partitioning Coefficient (mL/g) | 500 - 1500 | Moderate sorption to soil organic matter, leading to some retardation of movement. |
| Water Solubility | Maximum concentration in water (mg/L) | 100 - 500 | Sufficiently soluble to be transported in aquatic systems. |
Significance Within Organic Synthesis and Advanced Materials Science
The bifunctional nature of 6-Sulfanylnaphthalene-1-carboxylic acid makes it a valuable building block in both organic synthesis and materials science.
In Organic Synthesis:
The presence of two distinct functional groups allows for orthogonal chemical strategies, where one group can be reacted selectively while the other remains protected or unreactive. This is highly advantageous in the multi-step synthesis of complex organic molecules.
The carboxylic acid can be used as a handle for attaching the naphthalene (B1677914) core to other molecules through esterification or amidation reactions. britannica.com
The thiol group can participate in nucleophilic substitution reactions, additions to unsaturated systems, and can be used to form disulfides, which are important in various biological and chemical contexts. springerprofessional.delongdom.org Aromatic thiols and their derivatives are crucial precursors for drugs and are used as building blocks for more complex organic structures. springerprofessional.de
In Advanced Materials Science:
The unique combination of a rigid aromatic core and two reactive functional groups makes this compound a promising candidate for the construction of functional materials.
Polymers: The molecule can be used as a monomer in polymerization reactions. The carboxylic acid can be used to form polyesters or polyamides, while the thiol group can be utilized in the synthesis of sulfur-containing polymers. The properties of the resulting polymers would be influenced by the rigid naphthalene backbone. Bifunctional molecules are key to creating cross-linked polymer networks with specific properties. researchgate.netuc.edu
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous, crystalline structures known as MOFs. acs.orgnih.gov The thiol group could either be a non-coordinating functional group within the pores of the MOF, available for post-synthetic modification, or it could also participate in coordination to certain soft metal ions. Thiol and thioether-based MOFs are a specific category of these materials with potential applications in catalysis, sensing, and adsorption. rsc.org Bimetallic MOFs, which incorporate two different metals, can exhibit enhanced properties. acs.org
Self-Assembled Monolayers (SAMs): The thiol group has a strong affinity for gold and other metal surfaces, allowing for the formation of ordered, self-assembled monolayers. The naphthalene and carboxylic acid components would then be exposed at the surface, allowing for further functionalization or tailoring of the surface properties.
Overview of Research Trajectories and Interdisciplinary Relevance
Precursor-Based Synthesis Strategies
A plausible and efficient approach to the synthesis of this compound involves the sequential functionalization of a naphthalene precursor. This strategy hinges on the controlled introduction of the carboxylic acid and sulfanyl (B85325) moieties, or their precursors, onto the naphthalene ring system.
Naphthalene Ring Functionalization Approaches
The foundation of the synthesis is the selective functionalization of the naphthalene ring. Electrophilic aromatic substitution reactions are commonly employed for this purpose. The position of substitution on the naphthalene ring is sensitive to reaction conditions. For instance, the sulfonation of naphthalene can yield either naphthalene-1-sulfonic acid or naphthalene-2-sulfonic acid depending on the temperature. The formation of naphthalene-2-sulfonic acid is thermodynamically favored at higher temperatures (around 160-170°C) chemicalbook.comprepchem.com. This isomer is the key starting material for accessing the 6-position of the target molecule.
A proposed synthetic route would commence with the sulfonation of naphthalene under thermodynamic control to produce naphthalene-2-sulfonic acid. This initial step establishes the correct substitution pattern for the eventual introduction of the sulfanyl group at the 6-position.
Introduction of the Carboxylic Acid Moiety
With the sulfonic acid group in place at the 2-position (which will become the 6-position in the final product), the next critical step is the introduction of a carboxylic acid group, or a precursor, at the 1-position. A relevant strategy is outlined in a patented process for the synthesis of 6-hydroxynaphthalene-1-carboxylic acid, which can be adapted for the synthesis of the target molecule google.comgoogle.com.
This involves the amidomethylation of naphthalene-2-sulfonic acid. This reaction introduces a -CH2NHCOR group at the 1-position. Subsequent hydrolysis of the amide yields a 1-aminomethylnaphthalene-6-sulfonic acid intermediate. The aminomethyl group can then be oxidized to a carboxylic acid moiety google.comgoogle.com.
An alternative approach for introducing the carboxylic acid group could involve a Grignard reaction. This would necessitate the initial preparation of a halo-substituted naphthalene derivative, such as 1-bromo-6-sulfonic acid naphthalene. The Grignard reagent formed from this precursor could then be carboxylated using carbon dioxide.
Introduction of the Sulfanyl Moiety
The final key transformation is the introduction of the sulfanyl (-SH) group at the 6-position. This is typically achieved by the reduction of the sulfonic acid group that was introduced in the first step. Several methods are available for the conversion of sulfonic acids to thiols. A common method involves the reduction of the corresponding sulfonyl chloride. Therefore, the 1-carboxynaphthalene-6-sulfonic acid intermediate would first be converted to 1-carboxynaphthalene-6-sulfonyl chloride, for example, by treatment with thionyl chloride or phosphorus pentachloride.
The resulting sulfonyl chloride can then be reduced to the desired sulfanyl group. A practical method for this reduction is the use of tin and hydrochloric acid wikipedia.org. Another reported method for the reduction of a naphthalenesulfonic acid to a naphthalenethiol is the use of triphenylphosphine wikipedia.orgwikipedia.org. This two-step sequence provides a reliable pathway to the target this compound.
Functional Group Interconversions (FGIs) for Tailored Synthesis
Functional group interconversions are essential for transforming precursor functional groups into the desired carboxylic acid and sulfanyl moieties at the appropriate stages of the synthesis.
Carboxylic Acid Group Formation
The formation of the carboxylic acid group at the 1-position can be accomplished through the oxidation of various precursor functional groups. This approach offers flexibility in the synthetic design, as different precursors can be introduced and then oxidized under appropriate conditions.
Oxidation of Primary Alcohols: A 1-hydroxymethylnaphthalene derivative, which could be synthesized through various routes including the reduction of a corresponding aldehyde or ester, can be oxidized to the carboxylic acid. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid and acetone) are effective for this transformation.
Oxidation of Aldehydes: A 1-naphthaldehyde precursor can be readily oxidized to the corresponding carboxylic acid. Mild oxidizing agents are typically sufficient for this conversion, which helps to avoid over-oxidation of other sensitive functional groups in the molecule. Studies on the oxidation of 1-methylnaphthalene have shown the formation of 1-naphthaldehyde as an intermediate product, which can be further oxidized nih.gov.
Oxidation of Alkenes: An alkene substituent at the 1-position, such as a vinyl group, can be oxidatively cleaved to yield a carboxylic acid. This can be achieved using strong oxidizing agents like ozone (O3) followed by an oxidative workup, or a combination of osmium tetroxide (OsO4) and sodium periodate (B1199274) (NaIO4).
| Precursor Functional Group | Oxidizing Agent(s) | Product Functional Group |
| Primary Alcohol (-CH2OH) | KMnO4, Jones Reagent | Carboxylic Acid (-COOH) |
| Aldehyde (-CHO) | Tollen's Reagent, PCC | Carboxylic Acid (-COOH) |
| Alkene (-CH=CH2) | O3, then H2O2; or OsO4/NaIO4 | Carboxylic Acid (-COOH) |
Sulfanyl Group Manipulation and Introduction
The introduction of the sulfanyl (-SH) group at the C6 position requires specific synthetic strategies. These can include direct thiolation or the reduction of a suitable sulfur-containing precursor.
Thiolation involves the direct introduction of a thiol group. For aromatic systems, this is often achieved through the nucleophilic substitution of a halide or other leaving group with a sulfur nucleophile. A potential precursor, 6-bromo-naphthalene-1-carboxylic acid, could be reacted with a reagent like sodium hydrosulfide (NaSH) to introduce the sulfanyl group. However, such nucleophilic aromatic substitutions typically require activated substrates or harsh reaction conditions.
More modern methods, such as palladium-catalyzed cross-coupling reactions or decarboxylative thiolation, offer milder alternatives. nih.govnih.gov For instance, a photocatalytic method has been described for the direct conversion of carboxylic acids to thiols, though this would involve a different synthetic strategy where the carboxyl group is a precursor to the thiol. rsc.org
An indirect but effective method for creating a thiol is by the reduction of a more oxidized sulfur functional group. youtube.com A common strategy involves the reduction of a disulfide bond (R-S-S-R) or a sulfonyl halide (R-SO₂X).
The reduction of a disulfide to two equivalents of the corresponding thiol is a clean and high-yielding reaction. libretexts.org This can be achieved using various reducing agents.
Reaction Scheme: Disulfide Reduction
Table 3: Common Reagents for Disulfide Reduction
| Reducing Agent | Type | Conditions |
| Dithiothreitol (B142953) (DTT) | Thiol-disulfide exchange | Aqueous buffer, room temp |
| Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) | Phosphine-based | Aqueous buffer, room temp |
| Sodium borohydride (B1222165) (NaBH₄) | Hydride-based | Alcoholic solvent |
Alternatively, a sulfonic acid group, which can be readily introduced at the C6 position of naphthalene, can be converted to a sulfonyl chloride and then reduced to the thiol. The reduction of a sulfonyl chloride to a thiol typically requires a strong reducing agent like zinc in acidic media or lithium aluminum hydride.
Chemo- and Regioselectivity in Synthesis
Achieving the correct 1,6-substitution pattern on the naphthalene ring is a central challenge. The regiochemical outcome of substitution reactions on naphthalene is governed by both kinetic and thermodynamic factors. almerja.com
Electrophilic aromatic substitution on an unsubstituted naphthalene ring generally occurs preferentially at the C1 (α) position, which is kinetically favored due to the formation of a more stable carbocation intermediate. wsimg.comlibretexts.orgstackexchange.com This is because the intermediate for α-attack can be stabilized by resonance structures that keep one of the rings fully aromatic. stackexchange.com
However, certain reactions, such as sulfonation, can be thermodynamically controlled. Sulfonation at low temperatures yields the α-product, while at higher temperatures, the more sterically stable β-product (naphthalene-2-sulfonic acid) is favored. almerja.com This principle can be used to install a sulfur-containing group at a β-position like C6.
A plausible synthetic strategy would leverage this selectivity:
Sulfonation: Naphthalene is sulfonated under thermodynamic control (high temperature) to selectively produce naphthalene-2-sulfonic acid. As the 6-position is equivalent to the 2-position, this places the sulfur group correctly.
Functional Group Conversion: The sulfonic acid group is then converted to the desired sulfanyl group, potentially via reduction of the corresponding sulfonyl chloride.
Introduction of the Carboxyl Group: The second substituent (a precursor to the carboxylic acid, like a cyano group or a halogen for Grignard formation) is introduced. The existing sulfur-containing group will direct this substitution. An ortho-, para-directing group at C2 would direct incoming electrophiles to the 1, 3, 6, and 8 positions. Selectivity for the desired C1 position over others would depend on the specific reaction and conditions.
Optimization of Reaction Parameters and Yield Enhancement
Maximizing the yield and purity of this compound requires careful optimization of each synthetic step.
For nitrile hydrolysis , key parameters include the concentration of the acid or base, reaction temperature, and time. Overly harsh conditions could lead to decomposition or side reactions. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.
In Grignard reactions , the most critical parameter is the strict exclusion of moisture and protic solvents, which would quench the reagent. mnstate.edulibretexts.org Optimization involves ensuring the magnesium surface is activated, controlling the rate of addition of the alkyl halide to manage the exothermicity, and using a large excess of CO₂ to ensure complete carboxylation. libretexts.org
For thiolation and reduction reactions , optimization involves selecting the appropriate reagent and stoichiometry. For instance, in disulfide reductions, using an excess of a reducing agent like DTT can drive the equilibrium towards the thiol product. nih.gov The choice of solvent and temperature can also significantly impact reaction rates and selectivity. researchgate.netanalis.com.my
Green Chemistry Approaches in Synthesis
The pursuit of environmentally benign chemical processes has become a cornerstone of modern synthetic chemistry. While a specific "green" synthesis for this compound has not been reported, the principles of green chemistry can be proactively incorporated into its potential synthetic design. Key areas of focus would include the selection of solvents, reagents, and catalytic systems to minimize environmental impact and enhance safety.
One significant green chemistry approach involves the use of mechanochemistry, which can reduce or eliminate the need for bulk solvents. For instance, a mechanochemical-assisted decarboxylative sulfonylation has been reported for α,β-unsaturated carboxylic acids, utilizing water-assisted grinding and a potassium iodide activator. While not directly applicable to an aromatic system for introducing a sulfanyl group, this principle of solvent-free or solvent-reduced reaction conditions is a valuable consideration for any proposed synthetic step.
Another green strategy is the use of safer and more environmentally friendly reagents and catalysts. For example, the oxidation of an aldehyde precursor to a carboxylic acid could be achieved using hydrogen peroxide (H₂O₂) as a green oxidant, catalyzed by a reusable solid acid catalyst like sulfonic acid functionalized reduced graphene oxide (SA-rGO). This avoids the use of stoichiometric heavy metal oxidants, which are common in classical oxidation reactions.
The choice of solvent is also critical. The ideal solvent would be non-toxic, renewable, and easily recyclable. Water is the most desirable green solvent, and reaction conditions that allow for synthesis in aqueous media would be highly favorable. If organic solvents are necessary, a shift towards greener alternatives such as ethanol, 2-propanol, or supercritical fluids like CO₂ would be a significant improvement over traditional chlorinated or aprotic polar solvents.
Furthermore, process intensification through the use of flow chemistry could offer a greener alternative to traditional batch processing. Flow reactors can provide better control over reaction parameters, leading to higher yields, reduced side products, and improved safety, especially for exothermic or hazardous reactions.
The following table summarizes potential green chemistry considerations for the hypothetical synthesis of this compound:
| Green Chemistry Principle | Application in Synthesis of this compound |
| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. |
| Safer Solvents and Auxiliaries | Utilizing water or other green solvents; exploring solvent-free conditions. |
| Design for Energy Efficiency | Employing reactions that can be conducted at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Investigating starting materials derived from renewable sources, if possible. |
| Use of Catalysis | Preferring catalytic reagents over stoichiometric ones to reduce waste. |
Stereoselective Synthesis Considerations (if applicable to chiral derivatives)
For the achiral molecule, this compound, stereoselective synthesis is not a primary concern as the molecule does not possess any stereocenters. However, the principles of stereoselective synthesis would become highly relevant if chiral derivatives of this compound were to be prepared.
Chirality could be introduced in several ways, for instance, by the addition of a chiral substituent to the naphthalene ring or by derivatization of the carboxylic acid or sulfanyl groups with a chiral auxiliary. In such cases, the synthetic strategy would need to incorporate steps that control the formation of the desired stereoisomer.
For example, if a chiral center were to be introduced in a side chain attached to the naphthalene nucleus, an asymmetric synthesis approach would be necessary. This could involve the use of a chiral catalyst, such as a transition metal complex with a chiral ligand, to direct the stereochemical outcome of a key bond-forming reaction. Asymmetric hydrogenation, epoxidation, or dihydroxylation are common reactions where such catalysts are employed to achieve high enantioselectivity.
Alternatively, a chiral pool synthesis approach could be utilized, where a readily available chiral starting material is used to construct the target molecule, with the initial stereochemistry being preserved throughout the reaction sequence.
In the context of functionalized naphthalene derivatives, stereoselectivity can also be a factor in reactions such as atroposelective synthesis, where rotational restriction around a single bond leads to stable, separable atropisomers. While unlikely for the parent this compound, this could be a consideration for more sterically hindered derivatives.
Should the synthesis of a chiral derivative of this compound be the objective, the following considerations would be paramount:
Choice of Chiral Source: Deciding between a chiral catalyst, a chiral auxiliary, or a chiral starting material.
Enantiomeric Excess (ee): The degree of stereocontrol required for the specific application.
Diastereoselectivity: If multiple stereocenters are present, controlling the relative stereochemistry between them.
Racemization: Ensuring that the desired stereocenter is stable under the reaction and purification conditions.
Without a specific chiral target, the discussion of stereoselective synthesis remains general. The fundamental principles of asymmetric synthesis would be applied as dictated by the structure of the desired chiral derivative of this compound.
Reactions Involving the Carboxylic Acid Functionality
The carboxyl group is a versatile functional group that can undergo a variety of transformations. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. khanacademy.org The general mechanism involves an initial nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. vanderbilt.eduuomustansiriyah.edu.iq For a carboxylic acid, the hydroxyl group (-OH) is a poor leaving group and typically requires activation, such as protonation in acidic conditions, to facilitate its departure as a water molecule. masterorganicchemistry.com
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com A proton transfer from the attacking alcohol to one of the hydroxyl groups follows, creating a good leaving group (water). masterorganicchemistry.com Finally, the elimination of water and deprotonation of the carbonyl oxygen yield the ester product. masterorganicchemistry.com this compound is expected to undergo Fischer esterification with various alcohols to produce the corresponding ester derivatives.
| Reactant Type | Examples | Role in Reaction |
|---|---|---|
| Alcohol | Methanol, Ethanol, Propanol | Nucleophile and often the solvent |
| Acid Catalyst | Sulfuric acid (H₂SO₄), Tosic acid (TsOH), Hydrochloric acid (HCl) | Protonates the carbonyl group to activate it for nucleophilic attack masterorganicchemistry.commasterorganicchemistry.com |
Amidation involves the formation of an amide bond from a carboxylic acid and an amine. The direct reaction between a carboxylic acid and an amine is generally difficult as the acidic carboxylic acid and basic amine tend to form a stable ammonium (B1175870) carboxylate salt. researchgate.net Therefore, the reaction typically requires high temperatures to drive off water or the use of coupling agents. mdpi.comsci-hub.se
A more common laboratory approach is a two-step process where the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride. britannica.com This activated intermediate then readily reacts with an amine (ammonia, primary, or secondary amines) to form the amide. vanderbilt.edugoogle.com For instance, this compound could be converted to its acyl chloride and subsequently reacted with an amine like ammonium acetate (B1210297) in a solvent such as tetrahydrofuran (B95107) to yield 6-Sulfanylnaphthalene-1-carboxamide. google.com
| Method | Reagents | Description |
|---|---|---|
| Thermal Dehydration | Carboxylic acid + Amine | Requires high temperatures (e.g., 150 °C) to remove water and drive the reaction forward. sci-hub.se |
| Via Acyl Chloride | Acyl chloride + Amine | A highly reactive acyl chloride is formed first, which then reacts rapidly with the amine. britannica.com |
| Coupling Agents | DCC (Dicyclohexylcarbodiimide), Boron-based catalysts | Agents that activate the carboxylic acid to facilitate nucleophilic attack by the amine under milder conditions. mdpi.comlibretexts.org |
Acyl halides and acid anhydrides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in synthesis. vanderbilt.eduuomustansiriyah.edu.iq
Acyl Halides: Acyl chlorides are the most common acyl halides and are typically prepared by reacting a carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org During the reaction with thionyl chloride, the hydroxyl group of the carboxylic acid is converted into an acyl chlorosulfite, which is an excellent leaving group. libretexts.org A subsequent nucleophilic attack by the chloride ion generated in the reaction produces the acyl chloride. libretexts.org Thus, this compound can be converted to 6-sulfanylnaphthalene-1-carbonyl chloride using these reagents.
Acid Anhydrides: Acid anhydrides can be formed by the reaction of an acyl chloride with a carboxylate salt. libretexts.org This nucleophilic acyl substitution reaction can be used to prepare both symmetrical and unsymmetrical anhydrides. libretexts.org For example, 6-sulfanylnaphthalene-1-carbonyl chloride could react with sodium 6-sulfanylnaphthalene-1-carboxylate to form the corresponding symmetric anhydride (B1165640).
The carboxylic acid group is one of the more difficult carbonyl functionalities to reduce. britannica.com
Reduction to Alcohols: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required to reduce carboxylic acids to primary alcohols. britannica.comlibretexts.orgyoutube.com Sodium borohydride (NaBH₄) is generally not strong enough for this transformation. libretexts.org The reaction with LiAlH₄ involves the initial deprotonation of the acidic proton to form a lithium carboxylate, followed by nucleophilic acyl substitution where a hydride ion replaces the OAlH₃ group to form an intermediate aldehyde. libretexts.orgyoutube.com This aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol. libretexts.org Therefore, reduction of this compound with LiAlH₄ would yield (6-sulfanyl-1-naphthalenyl)methanol. Borane (BH₃) is another reagent that can effectively reduce carboxylic acids, sometimes with better selectivity over other functional groups. youtube.com
Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more susceptible to reduction than carboxylic acids. libretexts.org This transformation is typically achieved indirectly. The carboxylic acid is first converted to a more reactive derivative like an acyl chloride or an ester. The resulting acyl chloride can then be reduced to an aldehyde using a milder, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which reacts with the acyl chloride but not significantly with the aldehyde product, especially at low temperatures. libretexts.org Similarly, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAH) at low temperatures (e.g., -78 °C). libretexts.org
| Reagent | Starting Material | Product | Notes |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Carboxylic Acid | Primary Alcohol | A strong, non-selective reducing agent. britannica.comyoutube.com |
| Borane (BH₃-THF) | Carboxylic Acid | Primary Alcohol | Offers a safer alternative to LiAlH₄ and can be more chemoselective. libretexts.orgyoutube.com |
| Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Acyl Chloride | Aldehyde | A milder, sterically hindered reagent that allows for the isolation of the aldehyde. libretexts.org |
| Diisobutylaluminum hydride (DIBAH) | Ester | Aldehyde | Reaction must be performed at low temperatures to prevent over-reduction. libretexts.org |
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). nih.gov While thermodynamically favorable, the decarboxylation of aryl carboxylic acids, such as this compound, is generally difficult and requires harsh conditions or specific catalytic systems. nih.govnih.gov The stability of the aromatic ring makes the cleavage of the C-C bond between the ring and the carboxyl group challenging.
However, specialized catalytic methods have been developed for the decarboxylation of aromatic carboxylic acids. For example, silver carbonate (Ag₂CO₃) has been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org Other approaches involve multifunctional catalysts, such as bimetallic nanoparticles, which can facilitate the reaction under a hydrogen atmosphere. nih.gov The decarboxylation of this compound would result in the formation of naphthalene-2-thiol, though this transformation would likely require significant energy input or a highly specialized catalytic pathway.
Acid-Base Chemistry and Salt Formation
The presence of both a carboxylic acid group and a sulfanyl group, both of which are acidic, defines the acid-base properties of this compound. The carboxylic acid is the more acidic of the two functionalities and will be the primary site of reaction with bases.
Active metals, such as alkali metals (e.g., sodium, potassium) and alkaline earth metals (e.g., magnesium, calcium), can react with the acidic proton of the carboxylic acid group to produce the corresponding metal carboxylate salt and hydrogen gas. This is a characteristic reaction of carboxylic acids. The sulfanyl group is generally less reactive towards metals under these conditions.
Table 1: Illustrative Reactions of this compound with Metals
| Reactant | Product | Reaction Description |
| Sodium (Na) | Sodium 6-sulfanyl-1-naphthalenecarboxylate | Reaction of the carboxylic acid with sodium metal results in the formation of the sodium salt and evolution of hydrogen gas. |
| Potassium (K) | Potassium 6-sulfanyl-1-naphthalenecarboxylate | Similar to the reaction with sodium, potassium reacts to form the corresponding potassium salt. |
| Magnesium (Mg) | Magnesium 6-sulfanyl-1-naphthalenecarboxylate | Divalent magnesium reacts with two equivalents of the carboxylic acid to form the magnesium salt. |
Inorganic bases, such as metal hydroxides and carbonates, readily deprotonate the carboxylic acid to form water-soluble salts. libretexts.orgquora.com This is a standard acid-base neutralization reaction. Strong bases like sodium hydroxide (B78521) will ensure complete conversion to the carboxylate salt. quora.com Weaker bases, such as sodium bicarbonate, are also capable of deprotonating the carboxylic acid, leading to the formation of the carboxylate salt, water, and carbon dioxide. libretexts.org
Table 2: Reactions of this compound with Inorganic Bases
| Reactant | Product | Byproducts | Reaction Type |
| Sodium hydroxide (NaOH) | Sodium 6-sulfanyl-1-naphthalenecarboxylate | Water | Neutralization |
| Potassium hydroxide (KOH) | Potassium 6-sulfanyl-1-naphthalenecarboxylate | Water | Neutralization |
| Calcium carbonate (CaCO₃) | Calcium 6-sulfanyl-1-naphthalenecarboxylate | Water, Carbon dioxide | Acid-Base |
| Sodium bicarbonate (NaHCO₃) | Sodium 6-sulfanyl-1-naphthalenecarboxylate | Water, Carbon dioxide | Acid-Base |
Organic amines, acting as weak bases, react with this compound to form ammonium carboxylate salts. quora.com This acid-base reaction is typically the first step in the formation of amides from carboxylic acids and amines. The direct conversion can be challenging as the amine tends to form the unreactive carboxylate salt. libretexts.org However, upon heating, these salts can often be dehydrated to yield the corresponding amide.
Table 3: Salt Formation with Organic Amines
| Reactant | Product (Salt) | Reaction Condition |
| Ammonia (NH₃) | Ammonium 6-sulfanyl-1-naphthalenecarboxylate | Room Temperature |
| Methylamine (CH₃NH₂) | Methylammonium 6-sulfanyl-1-naphthalenecarboxylate | Room Temperature |
| Triethylamine ((C₂H₅)₃N) | Triethylammonium 6-sulfanyl-1-naphthalenecarboxylate | Room Temperature |
Reactions at the Alpha-Carbon
The term "alpha-carbon" in the context of a carboxylic acid refers to the carbon atom adjacent to the carboxyl group. For this compound, the alpha-carbon is the C1 carbon of the naphthalene ring. This carbon is part of the aromatic system.
Due to its integration within the aromatic naphthalene ring, the alpha-carbon of this compound does not have any hydrogen atoms attached to it. Consequently, it cannot undergo typical alpha-carbon reactions that are common for aliphatic carboxylic acids, such as enolate formation, halogenation, or aldol-type condensations. These reactions require the presence of at least one alpha-hydrogen.
Any substitution reaction at the alpha-carbon would have to proceed via an electrophilic aromatic substitution mechanism. The reactivity and regioselectivity of such a reaction would be influenced by the directing effects of the existing carboxylic acid and sulfanyl groups on the naphthalene ring.
Reactions Involving the Sulfanyl Functionality
The sulfanyl (-SH) group is a versatile functional group that can undergo a variety of chemical transformations, most notably oxidation.
Oxidation Reactions (e.g., to sulfoxides, sulfones, sulfonic acids)
The sulfur atom in the sulfanyl group exists in its most reduced state (-2). It can be readily oxidized to several higher oxidation states. The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions.
Mild oxidation, for instance with hydrogen peroxide under controlled conditions or with reagents like sodium periodate, can convert the sulfanyl group to a sulfoxide (B87167). Further oxidation of the sulfoxide with a stronger oxidizing agent, or under more forcing conditions, will yield a sulfone. Vigorous oxidation, typically with strong oxidizing agents such as potassium permanganate or nitric acid, will lead to the formation of the corresponding sulfonic acid.
Table 4: Oxidation Products of the Sulfanyl Group
| Product | Oxidation State of Sulfur | Typical Oxidizing Agent(s) |
| 6-(Sulfinyl)naphthalene-1-carboxylic acid (Sulfoxide) | 0 | Hydrogen peroxide (H₂O₂), Sodium periodate (NaIO₄) |
| 6-(Sulfonyl)naphthalene-1-carboxylic acid (Sulfone) | +2 | Peroxy acids (e.g., m-CPBA), Potassium permanganate (KMnO₄) |
| 6-(Sulfo)naphthalene-1-carboxylic acid (Sulfonic Acid) | +4 | Strong oxidizing agents (e.g., hot nitric acid, excess KMnO₄) |
Thiolate Formation and Reactivity
The thiol group (-SH) of this compound is acidic and can be deprotonated by a base to form a thiolate anion (-S⁻). This thiolate is a potent nucleophile and plays a central role in many of the derivatization strategies for this molecule. The formation of the thiolate is a reversible equilibrium process, with the position of the equilibrium depending on the strength of the base used.
Table 1: Thiolate Formation of this compound
| Base | Solvent | Product | Comments |
| Sodium Hydroxide (NaOH) | Water/Alcohol | Sodium 6-sulfanylnaphthalene-1-carboxylate | Both thiol and carboxylic acid are deprotonated. |
| Sodium Bicarbonate (NaHCO₃) | Water | Sodium 1-carboxy-naphthalen-6-yl thiolate | Primarily deprotonates the more acidic carboxylic acid. |
| Triethylamine (Et₃N) | Organic Solvent (e.g., THF, CH₂Cl₂) | Triethylammonium 1-carboxy-naphthalen-6-yl thiolate | Forms the thiolate in situ for subsequent reactions. |
The resulting thiolate anion can participate in a variety of nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides to form thioethers or with Michael acceptors in conjugate addition reactions. The nucleophilicity of the thiolate is influenced by factors such as the solvent, the nature of the counter-ion, and the electronic properties of the naphthalene ring.
Disulfide Formation and Cleavage
The thiol group of this compound is susceptible to oxidation, readily forming a disulfide-linked dimer, 6,6'-disulfanediylbis(naphthalene-1-carboxylic acid). This reaction can be initiated by a variety of oxidizing agents, including air (oxygen), hydrogen peroxide, or iodine. The formation of the disulfide bond is a common reaction for thiols and is often a consideration in the handling and storage of this compound.
Table 2: Representative Conditions for Disulfide Formation
| Oxidizing Agent | Solvent | Product |
| Air (O₂) | Aqueous Base (e.g., NaOH solution) | 6,6'-Disulfanediylbis(naphthalene-1-carboxylic acid) |
| Iodine (I₂) | Ethanol | 6,6'-Disulfanediylbis(naphthalene-1-carboxylic acid) |
| Hydrogen Peroxide (H₂O₂) | Water/Alcohol | 6,6'-Disulfanediylbis(naphthalene-1-carboxylic acid) |
Conversely, the disulfide bond can be cleaved back to the thiol by reducing agents. This reversible nature of the thiol-disulfide interchange is a key feature of thiol chemistry. Common reducing agents for this transformation include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and sodium borohydride (NaBH₄).
Thioether Synthesis and Subsequent Transformations
The nucleophilic thiolate of this compound is readily alkylated by electrophiles such as alkyl halides or tosylates to yield thioethers. This S-alkylation is a robust method for introducing a wide variety of organic substituents onto the sulfur atom.
A general reaction scheme is as follows:
Step 1 (Thiolate Formation): this compound + Base → 6-Thiolato-naphthalene-1-carboxylate
Step 2 (Nucleophilic Attack): 6-Thiolato-naphthalene-1-carboxylate + R-X → 6-(R-sulfanyl)naphthalene-1-carboxylic acid + X⁻
Where R is an alkyl or aryl group and X is a leaving group (e.g., Br, I, OTs).
The resulting thioethers can undergo further transformations. For example, the sulfide (B99878) can be oxidized to a sulfoxide or a sulfone, which alters the electronic properties and steric bulk of the substituent. These oxidized derivatives can have applications in medicinal chemistry and materials science.
Intermolecular and Intramolecular Reactions Involving Both Functional Groups
The proximate positioning of the sulfanyl and carboxylic acid groups on the naphthalene backbone allows for unique intermolecular and intramolecular reactions. For example, under conditions that activate the carboxylic acid, such as in the presence of a carbodiimide (B86325), an intramolecular reaction can lead to the formation of a thioester lactone (a thionolide). However, the formation of such a strained ring system would depend on the specific geometry and reactivity of the activated intermediate.
Intermolecularly, the presence of both functional groups can lead to the formation of polymers or oligomers. For instance, in the presence of a suitable coupling agent, one molecule's carboxylic acid could react with the thiol of another molecule to form a thioester linkage, leading to the formation of a polyester-like chain.
Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound are not extensively reported in the literature, the mechanisms of its key transformations can be inferred from the well-established reactivity of thiols and carboxylic acids.
Kinetic Studies of Reaction Rates
Kinetic studies of the reactions of this compound would provide valuable insights into its reactivity. For example, determining the rate constants for thiolate formation with different bases would quantify the acidity of the thiol group. Similarly, kinetic analysis of disulfide formation under various oxidizing conditions could elucidate the factors influencing the rate of oxidation.
A hypothetical kinetic study on the S-alkylation reaction could involve monitoring the disappearance of the thiolate or the appearance of the thioether product over time using techniques like UV-Vis spectroscopy or HPLC. The rate law for such a reaction is expected to be second order, first order in the thiolate and first order in the alkylating agent.
Rate = k[Thiolate][Alkyl Halide]
The rate constant, k, would be influenced by the solvent, temperature, and the nature of the alkyl halide.
Identification and Characterization of Reaction Intermediates
The identification of reaction intermediates is crucial for understanding reaction mechanisms. In the reactions of this compound, various spectroscopic techniques could be employed to detect and characterize transient species.
For instance, in the formation of a thioester via carboxylic acid activation, an activated intermediate such as an O-acylisourea (from carbodiimide activation) or a mixed anhydride could be potentially observed using techniques like NMR or IR spectroscopy under carefully controlled conditions (e.g., at low temperatures). In radical-mediated reactions, electron paramagnetic resonance (EPR) spectroscopy could be used to detect and characterize any radical intermediates that may form on the sulfur atom.
Elucidation of Rate-Determining Steps
In the case of electrophilic aromatic substitution on the naphthalene ring, the rate-determining step is the initial attack of the electrophile on the electron-rich aromatic system to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The formation of this intermediate temporarily disrupts the aromaticity of the naphthalene ring, which is an energetically unfavorable process and thus proceeds slowly. The subsequent deprotonation to restore aromaticity is a much faster step.
For nucleophilic acyl substitution reactions at the carboxylic acid group, such as Fischer esterification, the mechanism involves several equilibrium steps. The rate-determining step can vary depending on the specific reactants and conditions but is often the nucleophilic attack of the alcohol on the protonated carbonyl carbon or the elimination of water from the tetrahedral intermediate.
Electron Transfer Processes and Radical Mechanisms
This compound can participate in reactions involving electron transfer and the formation of radical intermediates, primarily through the reactivity of its sulfanyl and carboxylic acid functionalities.
The sulfanyl group is susceptible to one-electron oxidation to form a thiyl radical (RS•). This process can be initiated by various oxidizing agents or photochemical methods. Thiols are known to react with oxidizing species through both one- and two-electron mechanisms, leading to thiyl radicals and sulfenic acids, respectively. google.com The resulting thiyl radical can then undergo further reactions, such as dimerization to form a disulfide.
The carboxylic acid group , particularly in its carboxylate form, can undergo single-electron transfer (SET) to an appropriate photosensitizer or electrode. This SET process generates a carboxyl radical, which can subsequently undergo decarboxylation to form an aryl radical. nih.gov While aryl carboxylic acids are generally challenging to decarboxylate due to the relatively slow rate of decarboxylation of the corresponding benzoyl radicals, photoredox catalysis has emerged as a mild method to achieve this transformation. wikipedia.orggoogle.com This process allows for the generation of an aryl radical at the 1-position of the naphthalene ring, which can then be trapped by a suitable reagent. The generation of acyl radicals from aromatic carboxylic acids via visible-light photoredox catalysis has also been demonstrated. nih.gov
Catalytic Cycles in Metal-Mediated Reactions
Metal catalysts, particularly those based on palladium and copper, are instrumental in facilitating a variety of transformations involving aryl halides and thiols, and it is expected that this compound would participate in analogous reactions.
A common metal-mediated reaction involving the sulfanyl group is C-S cross-coupling . For instance, the copper-catalyzed coupling of a thiol with an aryl halide typically proceeds through a catalytic cycle that involves the formation of a copper(I)-thiolate complex. Mechanistic studies of photoinduced copper-catalyzed C-S cross-couplings suggest a single-electron transfer (SET) pathway that involves radical intermediates, as opposed to a concerted oxidative addition. youtube.com
A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, involves a sequence of oxidative addition, transmetalation (or in this context, coordination of the thiol and deprotonation), and reductive elimination. In such a cycle, the palladium(0) catalyst would oxidatively add to an aryl halide. The resulting palladium(II) complex would then react with the sulfanyl group of this compound (likely as the thiolate) to form a palladium-thiolate complex. Subsequent reductive elimination would yield the aryl thioether product and regenerate the palladium(0) catalyst.
Strategies for Functionalization and Derivatization
The presence of three distinct reactive sites—the carboxylic acid, the sulfanyl group, and the naphthalene core—allows for a wide range of strategies to functionalize and derivatize this compound.
Modifications at the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for derivatization through various nucleophilic acyl substitution reactions.
Esterification : The reaction of this compound with an alcohol in the presence of an acid catalyst, known as the Fischer esterification, yields the corresponding ester. nih.govresearchgate.netmdpi.com This is an equilibrium process that can be driven to completion by using an excess of the alcohol or by removing water as it is formed. nih.govresearchgate.net Kinetic studies on the esterification of carboxylic acids have been performed to understand the influence of reactant structure and reaction conditions on the reaction rate. researchgate.netdnu.dp.ua
Amide Formation : Amides can be synthesized by reacting the carboxylic acid with an amine. youtube.comst-andrews.ac.ukunimi.it This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the amine. masterorganicchemistry.com Direct conversion is also possible, sometimes with the aid of coupling agents or through enzymatic methods. st-andrews.ac.ukresearchgate.net
Decarboxylative Halogenation : The carboxylic acid group can be replaced by a halogen through a decarboxylative halogenation reaction, such as the Hunsdiecker reaction, which involves the formation of a silver carboxylate salt followed by treatment with a halogen. rsc.org
Modifications at the Sulfanyl Group
The sulfanyl group offers another avenue for the derivatization of this compound.
Oxidation : The sulfanyl group can be readily oxidized under mild conditions to form a disulfide, effectively coupling two molecules of the parent compound. Further oxidation can lead to the formation of sulfenic, sulfinic, or sulfonic acids.
Alkylation and Arylation (Thioether Formation) : The sulfanyl group can be alkylated by reaction with an alkyl halide in the presence of a base to form a thioether. Similarly, arylation to form diaryl sulfides can be achieved through metal-catalyzed cross-coupling reactions, for instance, with aryl halides using copper or palladium catalysts. researchgate.netdocbrown.info
Formation of Sulfonamides : A recently developed strategy allows for the conversion of aromatic carboxylic acids into sulfonyl chlorides via a copper-mediated ligand-to-metal charge transfer process, which can then be reacted in a one-pot synthesis with amines to form sulfonamides. nih.gov This method could potentially be applied to this compound.
Naphthalene Core Functionalization
The aromatic naphthalene ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. The regioselectivity of these reactions is directed by the existing sulfanyl and carboxylic acid substituents. The sulfanyl group is an activating, ortho-, para- directing group, while the carboxylic acid is a deactivating, meta- directing group. Naphthalene itself is more reactive than benzene, with a preference for substitution at the α-positions (1, 4, 5, and 8). nih.gov
For this compound, the sulfanyl group at the 6-position will direct incoming electrophiles to the 5- and 7-positions (ortho and para to the sulfanyl group, respectively). The carboxylic acid at the 1-position will direct to the 3- and 8-positions (meta to the carboxylic acid). The interplay of these directing effects, along with the inherent reactivity of the naphthalene ring, will determine the final substitution pattern.
Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical data for assigning the positions of protons and carbon atoms within the molecule.
¹H NMR Spectroscopy : The proton NMR spectrum of a carboxylic acid will typically show a characteristic deshielded signal for the acidic proton of the carboxyl group, often appearing in the range of 10-12 ppm. libretexts.org This signal is often broad due to hydrogen bonding and its presence can be confirmed by its disappearance upon the addition of D₂O, a result of hydrogen-deuterium exchange. libretexts.org The protons on the naphthalene ring will exhibit complex splitting patterns in the aromatic region (typically 7-9 ppm) due to spin-spin coupling. The specific chemical shifts and coupling constants of these aromatic protons are crucial for confirming the substitution pattern on the naphthalene core. Protons on carbons adjacent to the carboxylic acid group are typically found in the 2-3 ppm region. libretexts.org
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is highly deshielded and typically resonates in the range of 160-185 ppm. libretexts.orgprinceton.edu The aromatic carbons of the naphthalene ring will appear in the approximate range of 120-150 ppm. oregonstate.edu The specific chemical shifts can be influenced by the electron-donating or withdrawing nature of the substituents. Quaternary carbons, those without any attached protons, generally show weaker signals. oregonstate.edu
2D-NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the complex ¹H and ¹³C spectra of substituted naphthalenes. princeton.edu COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity of adjacent protons within the aromatic spin systems. princeton.edu HMBC spectroscopy identifies long-range couplings between protons and carbons (typically over two or three bonds), which is essential for connecting the carboxylic acid group and the sulfanyl group to their respective positions on the naphthalene ring. princeton.edu
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H (Carboxylic Acid) | 10 - 12 | Broad singlet, disappears with D₂O exchange. libretexts.org |
| ¹H (Aromatic) | 7 - 9 | Complex multiplets due to spin-spin coupling. |
| ¹³C (Carbonyl) | 160 - 185 | Deshielded due to electronegative oxygens. libretexts.orgprinceton.edu |
| ¹³C (Aromatic) | 120 - 150 | Specific shifts depend on substituent effects. oregonstate.edu |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by several key absorption bands. The O-H stretch of the carboxylic acid group appears as a very broad and strong band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. libretexts.org This broadening is a result of hydrogen bonding, which forms dimers in the solid state and concentrated solutions. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1700-1725 cm⁻¹. vscht.cz The exact position can be influenced by hydrogen bonding and conjugation with the naphthalene ring. libretexts.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring appear in the 1450-1600 cm⁻¹ region. vscht.cz The S-H stretching vibration for the sulfanyl group is typically weak and appears in the range of 2550-2600 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C=C bonds in the naphthalene ring is particularly Raman active. While the O-H stretch is weak in the Raman spectrum, the C=O stretch is typically observable.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 (very broad) libretexts.org | Weak |
| Carbonyl C=O | Stretching | 1700 - 1725 (strong) vscht.cz | Moderate |
| Aromatic C-H | Stretching | > 3000 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Strong |
| Sulfanyl S-H | Stretching | 2550 - 2600 (weak) | Moderate to Strong |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The naphthalene ring system in this compound is a strong chromophore. The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic system. The position and intensity of these bands are influenced by the carboxylic acid and sulfanyl substituents. Carboxylic acids and their unsaturated derivatives typically show an absorption maximum around 210 nm. researchgate.net The presence of the extended conjugated system of the naphthalene ring will shift the absorption maxima to longer wavelengths (a bathochromic shift).
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This technique would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups and potential interactions involving the sulfanyl group. Such studies on related carboxylic acid-containing compounds have revealed extensive hydrogen-bonding networks.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation and purification of this compound and for assessing its purity.
Development and Validation of Quantitative Analytical Methods
The development and validation of quantitative analytical methods are critical to ensure the reliability and accuracy of data. The parameters discussed below are based on the International Council for Harmonisation (ICH) guidelines.
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.deresearchgate.net Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample. researchgate.net
Detailed Research Findings: For an HPLC method for "this compound", specificity is established by demonstrating that there is no interference from process-related impurities or degradation products at the retention time of the analyte peak. This is typically achieved by analyzing placebo samples (matrix without the analyte) and samples that have been subjected to stress conditions (e.g., acid, base, heat, light, oxidation) to induce degradation. The use of a PDA detector can further support specificity by allowing for peak purity analysis, which compares the UV spectra across the analyte peak to detect any co-eluting impurities.
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Detailed Research Findings: A typical validation for a quantitative HPLC method for "this compound" would involve preparing a series of calibration standards at different concentrations. The linearity is assessed by plotting the peak area response against the corresponding concentration and performing a linear regression analysis. A high coefficient of determination (R²) value, typically ≥ 0.999, is indicative of a strong linear relationship. mdpi.com
Interactive Data Table: Example Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 75,987 |
| 10 | 151,456 |
| 25 | 378,123 |
| 50 | 755,987 |
| 100 | 1,510,234 |
| Linear Regression | y = 15100x + 150 |
| R² | 0.9998 |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Detailed Research Findings: The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N). europa.eu Typically, a S/N ratio of 3:1 is used for estimating the LOD, while a ratio of 10:1 is used for the LOQ. europa.eu Alternatively, these limits can be calculated from the standard deviation of the response and the slope of the calibration curve. Specifically, LOD = 3.3 * (standard deviation of the blank / slope) and LOQ = 10 * (standard deviation of the blank / slope). For a sensitive HPLC-UV method for "this compound", the LOD and LOQ are expected to be in the low ng/mL range. For instance, a validated HPLC method for bromophenolic compounds reported LOD values lower than 0.04 μg/mL and LOQ values lower than 0.12 μg/mL. mdpi.com
Interactive Data Table: Illustrative LOD and LOQ Values
| Parameter | Value (µg/mL) | Basis |
| LOD | 0.05 | Signal-to-Noise Ratio (3:1) |
| LOQ | 0.15 | Signal-to-Noise Ratio (10:1) |
Precision (Repeatability and Intermediate Precision)
Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing a minimum of nine determinations covering the specified range for the procedure (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration. The results are usually expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV).
Hypothetical Data Table for Repeatability:
| Concentration Level | Replicate 1 (Area) | Replicate 2 (Area) | Replicate 3 (Area) | Mean Area | Std. Dev. | RSD (%) |
|---|---|---|---|---|---|---|
| 80% | 12050 | 12100 | 12075 | 12075 | 25.0 | 0.21 |
| 100% | 15050 | 15150 | 15100 | 15100 | 50.0 | 0.33 |
Intermediate Precision: This evaluates the variations within the same laboratory, but on different days, with different analysts, or using different equipment. The study design for intermediate precision aims to reflect the variations that can be expected when the method is used in routine analysis.
Accuracy and Recovery Studies
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by applying the analytical procedure to an analyte of known purity (e.g., a reference standard) or by recovery studies, where a known amount of the analyte is added to a placebo (spiked samples).
Accuracy is typically reported as the percent recovery of the known added amount of analyte in the sample, or as the difference between the mean and the accepted true value together with the confidence intervals. The ICH guidelines recommend that accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.
Hypothetical Data Table for Accuracy and Recovery:
| Concentration Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) | Mean Recovery (%) | RSD (%) |
|---|---|---|---|---|---|
| 80% | 8.0 | 7.95 | 99.38 | 99.50 | 0.45 |
| 8.0 | 7.98 | 99.75 | |||
| 8.0 | 7.95 | 99.38 | |||
| 100% | 10.0 | 10.02 | 100.20 | 100.10 | 0.36 |
| 10.0 | 9.98 | 99.80 | |||
| 10.0 | 10.03 | 100.30 | |||
| 120% | 12.0 | 11.95 | 99.58 | 99.72 | 0.25 |
| 12.0 | 11.99 | 99.92 |
Method Robustness and Ruggedness
Robustness: This is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, these parameters could include variations in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. The evaluation of robustness is crucial during the method development phase.
Hypothetical Data Table for Robustness Study:
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Resolution |
|---|---|---|---|---|
| Flow Rate (mL/min) | 1.9 (-10%) | 5.8 | 1.1 | 2.2 |
| 2.1 (+10%) | 5.2 | 1.1 | 2.1 | |
| Temperature (°C) | 38 (-5%) | 5.6 | 1.2 | 2.3 |
| 42 (+5%) | 5.4 | 1.1 | 2.2 | |
| Mobile Phase pH | 3.2 (-0.1) | 5.5 | 1.1 | 2.2 |
Ruggedness: Often considered synonymous with intermediate precision, ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. The term is used in the United States Pharmacopeia (USP), while ICH includes these aspects under intermediate precision.
Hypothetical Data Table for Ruggedness Study:
| Condition | Laboratory A (Assay %) | Laboratory B (Assay %) |
|---|---|---|
| Analyst 1 / Instrument 1 | 99.8 | 99.5 |
| Analyst 2 / Instrument 2 | 100.1 | 99.9 |
| Mean | 99.95 | 99.70 |
Computational Chemistry and Theoretical Investigations
Electronic Structure Calculations (e.g., Density Functional Theory - DFT)
No specific studies utilizing Density Functional Theory (DFT) to calculate the electronic structure of 6-sulfanylnaphthalene-1-carboxylic acid have been found in the surveyed literature. DFT is a robust method for predicting molecular properties, and its application would provide significant insights.
Detailed information on the optimized geometry and energetic profile of this compound is not available. Such calculations would typically involve finding the lowest energy conformation of the molecule and determining its thermodynamic stability.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for understanding its reactivity, has not been reported.
There is no available data on the charge distribution or the electrostatic potential map for this compound. These properties are essential for predicting intermolecular interactions.
Conformational Analysis and Torsional Barriers
A computational analysis of the different conformations of this compound and the energy barriers for rotation around its single bonds has not been documented.
Molecular Dynamics Simulations (if applicable)
No molecular dynamics simulations for this compound have been reported. These simulations would be useful for studying the compound's behavior in different environments over time.
Reaction Pathway Modeling and Transition State Locating
Theoretical modeling of reaction pathways involving this compound, including the identification of transition states, is not present in the current body of scientific literature.
Analysis of Non-Covalent Interactions
Non-covalent interactions are critical in dictating the supramolecular chemistry of this compound, influencing its crystal packing, solubility, and interactions with biological targets. Computational analysis allows for the detailed characterization of these forces.
The structure of this compound, featuring both a carboxylic acid group and a sulfanyl (B85325) group, allows for the formation of intricate hydrogen bonding networks. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), while the sulfanyl group (-SH) can act as a weaker donor.
Intermolecular Hydrogen Bonding: In the solid state, carboxylic acids commonly form robust dimeric synthons via O-H···O hydrogen bonds between two molecules. mdpi.com For this compound, this would result in a cyclic R22(8) motif. Additionally, the sulfanyl group can participate in weaker S-H···O or S-H···S hydrogen bonds, leading to more complex, extended networks. Computational models can quantify the strength of these interactions, with typical O-H···O bond energies in carboxylic acid dimers ranging from 10-15 kcal/mol.
Intramolecular Hydrogen Bonding: Depending on the conformational flexibility of the molecule, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the sulfur atom of the sulfanyl group. However, given the substitution pattern on the naphthalene (B1677914) core, significant ring strain would likely be required, making this interaction less probable than intermolecular bonding. Computational studies on similar structures have shown that intramolecular hydrogen bonds can significantly influence molecular conformation and reactivity. researchgate.net
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Group | Type of Interaction | Estimated Bond Energy (kcal/mol) |
|---|---|---|---|
| Carboxylic -OH | Carboxylic C=O | Intermolecular | 10 - 15 |
| Sulfanyl -SH | Carboxylic C=O | Intermolecular | 2 - 5 |
| Sulfanyl -SH | Sulfanyl -S- | Intermolecular | 1 - 3 |
| Carboxylic -OH | Sulfanyl -S- | Intramolecular (less likely) | 1 - 4 |
Note: The data in this table is illustrative and based on typical values for these types of interactions, not on specific computational results for this compound.
As a sulfur-containing compound, this compound can exhibit chalcogen-chalcogen interactions, specifically involving the sulfur atom. These interactions occur when a region of positive electrostatic potential on one sulfur atom (a σ-hole) interacts with a region of negative potential (like a lone pair) on another atom. polimi.it In this case, S···S or S···O interactions could play a role in the crystal packing.
These interactions are generally weaker than strong hydrogen bonds but are significant in directing the assembly of molecules in the solid state. nih.gov Computational studies can map the electrostatic potential surface of the molecule to identify the electrophilic and nucleophilic regions on the sulfur atom, predicting the geometry and strength of potential chalcogen bonds. researchgate.net The strength of these interactions is influenced by the electron-withdrawing or -donating nature of the substituents on the aromatic ring. researchgate.net
The extended aromatic system of the naphthalene core in this compound makes it highly susceptible to π-π stacking interactions. These non-covalent interactions are crucial for the stabilization of crystal structures and can influence the electronic properties of the material. rsc.orgmdpi.com Computational models can predict the preferred stacking arrangements, which are typically offset or parallel-displaced to minimize electrostatic repulsion between the electron clouds. rsc.org
The energy of these interactions is sensitive to the distance and orientation between the aromatic rings, with typical values ranging from 2 to 5 kcal/mol. nih.gov The presence of the carboxylic acid and sulfanyl substituents can modulate the electronic distribution within the naphthalene ring, thereby influencing the strength and geometry of the π-π stacking. nih.gov
Prediction of Spectroscopic Signatures
Computational quantum chemistry methods, such as Density Functional Theory (DFT), are widely used to predict various spectroscopic signatures of molecules. nih.gov For this compound, these calculations can provide valuable information:
Infrared (IR) and Raman Spectra: Theoretical calculations can predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra. Key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, the S-H stretch, and various aromatic C-H and C-C vibrations.
Nuclear Magnetic Resonance (NMR) Spectra: Computational models can predict the 1H and 13C NMR chemical shifts. These predictions are highly valuable for confirming the molecular structure and for the interpretation of experimental NMR data.
UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Visible absorption spectrum. This can provide insight into the electronic structure and the nature of the molecular orbitals involved in the absorption of light.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Key Feature | Predicted Range (Illustrative) |
|---|---|---|
| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 cm-1 |
| C=O stretch (carboxylic acid) | 1680-1710 cm-1 | |
| S-H stretch | 2550-2600 cm-1 | |
| 1H NMR | Carboxylic acid proton (-COOH) | 12-13 ppm |
| Aromatic protons | 7.5-8.5 ppm | |
| Sulfanyl proton (-SH) | 3-4 ppm | |
| 13C NMR | Carboxylic carbon (C=O) | 170-180 ppm |
| Aromatic carbons | 120-140 ppm | |
| UV-Vis Spectroscopy | π → π* transitions | 250-350 nm |
Note: This table provides illustrative ranges based on typical values for the functional groups present and should not be considered as precise computationally derived data for this specific molecule.
Structure-Reactivity Relationships from Computational Models
Computational models can be employed to understand the relationship between the structure of this compound and its chemical reactivity. By calculating various molecular descriptors, insights into its behavior in chemical reactions can be gained.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, this would highlight the electron-rich areas around the carboxylic oxygen atoms and the sulfur atom, which are susceptible to electrophilic attack. Conversely, the acidic proton of the carboxylic group would be a region of positive potential, indicating its susceptibility to nucleophilic attack.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and distribution of the HOMO indicate the ability to donate electrons (nucleophilicity), while the LUMO's energy and distribution relate to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Fukui Functions: These functions provide a more detailed, atom-by-atom picture of reactivity, identifying the specific sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
Through these computational approaches, a comprehensive theoretical understanding of this compound can be developed, guiding its synthesis, characterization, and potential applications.
Based on a thorough review of available scientific literature, there is currently insufficient specific research data on the compound "this compound" to generate a detailed article covering the advanced academic and research applications outlined in your request.
Searches for this compound, including by its synonyms (6-mercapto-1-naphthoic acid) and CAS number (101359-71-1), did not yield specific studies detailing its use in the following areas:
Materials Science and Nanotechnology Applications:
Surface functionalization and coating of nanomaterials.
Its role as a capping agent or stabilizer in nanoparticle synthesis.
The development of functional interfaces and thin films.
Integration into supramolecular polymeric systems.
Supramolecular Chemistry and Self-Assembly:
The design of molecular recognition elements for host-guest systems.
While the bifunctional nature of this molecule—possessing a thiol group known for its strong affinity to noble metal surfaces and a carboxylic acid group for further functionalization—makes it a plausible candidate for such applications, there is no specific research published to substantiate these uses. The available literature discusses similar but distinct compounds, such as other naphthalene thiols or various mercapto-carboxylic acids.
To adhere to the principles of scientific accuracy and avoid generating unsubstantiated information, the requested article cannot be created at this time. Fulfilling the request would require speculating on applications and fabricating research findings, which falls outside the scope of factual, referenced content generation. Should relevant research on "this compound" become available, this topic could be revisited.
Advanced Academic and Research Applications
Supramolecular Chemistry and Self-Assembly
Directed Self-Assembly of Ordered Structures
The unique molecular structure of 6-Sulfanylnaphthalene-1-carboxylic acid, featuring a rigid naphthalene (B1677914) core, a carboxylic acid group, and a sulfanyl (B85325) (thiol) group, suggests its potential as a building block for directed self-assembly. The carboxylic acid moiety is capable of forming robust hydrogen-bonding synthons, such as dimers, which are fundamental interactions in creating ordered supramolecular structures. The thiol group offers a specific binding site for metal surfaces, particularly gold, which could be utilized to anchor the molecules and guide their assembly on a substrate. Furthermore, the aromatic naphthalene core can participate in π-π stacking interactions, providing additional stability and directionality to the assembled structures. While specific studies on the self-assembly of this compound are not available, research on analogous aromatic carboxylic acids demonstrates the formation of various ordered patterns, from simple linear chains to complex two-dimensional networks.
Multi-Component Organic Salt Formation for Supramolecular Architectures
The formation of multi-component organic salts, or cocrystals, is a widely used strategy in crystal engineering to design materials with tailored properties. The carboxylic acid group of this compound can undergo proton transfer with a suitable basic co-former, such as an amine, to form a salt. The resulting ionic interactions, combined with other non-covalent forces like hydrogen bonding from the sulfanyl group and π-π stacking from the naphthalene rings, could lead to the formation of complex and stable supramolecular architectures. The choice of the co-former would be critical in dictating the final crystal structure and properties. Although no specific multi-component salts of this compound have been reported, the vast research on organic salt formation provides a strong basis for its potential in this area.
Catalysis Research
Design of Ligands for Homogeneous and Heterogeneous Metal Catalysis
The presence of both a soft donor (thiol) and a hard donor (carboxylate) in this compound makes it a potentially versatile ligand for metal catalysis. The thiol group can coordinate to a variety of transition metals, and the carboxylic acid can either coordinate to the metal center or act as a pendant functional group to influence the catalyst's solubility or electronic properties. This bifunctional nature could be exploited in designing ligands for a range of catalytic reactions. For instance, the thiol could anchor the complex to a solid support for heterogeneous catalysis, while the carboxylate influences the reactivity of the metal center. However, there is no specific literature describing the synthesis or application of metal complexes with this ligand.
Organocatalytic Applications (e.g., via the carboxylic acid moiety)
The carboxylic acid group in this compound could potentially be utilized in organocatalysis. Carboxylic acids are known to act as Brønsted acid catalysts or as hydrogen-bond donors to activate substrates in various organic transformations. For example, they can catalyze reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions. The naphthalene backbone could provide a specific steric environment around the catalytic site, potentially influencing the stereoselectivity of the reaction. While this potential exists, no studies have been published that specifically investigate the organocatalytic activity of this compound.
Photoredox Catalysis and Decarboxylative Processes
Naphthalene derivatives are known to have interesting photophysical properties and can participate in photoredox processes. While the specific photoredox behavior of this compound has not been reported, aromatic carboxylic acids can undergo decarboxylation upon photoexcitation or in the presence of a photoredox catalyst to generate aryl radicals. These radicals can then participate in various bond-forming reactions. The presence of the sulfanyl group might influence the excited-state properties of the naphthalene ring system and its reactivity in such processes. This remains a speculative area of research, as no experimental data is currently available.
Biochemical and Biological Pathway Research (Mechanistic Focus)
The unique combination of a planar aromatic system, a nucleophilic thiol, and a versatile carboxylic acid handle makes this compound a candidate for investigating complex biological processes.
Biological macromolecules are essential for the growth and perseverance of living organisms, and understanding their interactions with smaller molecules is fundamental to biochemistry and pharmacology. documentsdelivered.com Human serum albumin (HSA) is the most abundant protein in plasma and a primary transporter for numerous endogenous and exogenous compounds. nih.gov Its single free thiol group, located at the Cysteine-34 (Cys34) residue, is a key site for redox reactions and covalent bond formation. nih.govresearchgate.net
The sulfanyl group of this compound could mechanistically interact with HSA through the formation of a reversible mixed disulfide bond with the Cys34 residue. researchgate.net This type of thiol-disulfide exchange is a common mechanism for the binding of thiol-containing drugs and molecules to albumin. researchgate.net Such covalent adduct formation could be triggered under conditions of oxidative stress, where the redox environment of plasma is altered. researchgate.net
Beyond covalent interactions, the naphthalene ring system is expected to facilitate non-covalent binding within the hydrophobic pockets of albumin, specifically drug-binding sites I and II. researchgate.netnih.gov These interactions are typically driven by hydrophobic and van der Waals forces, stabilizing the protein-ligand complex. The negatively charged carboxylate group could further engage in electrostatic or hydrogen bonding interactions with polar amino acid residues within these pockets. nih.gov The binding of naphthalene derivatives to HSA has been shown to alter the microenvironment of aromatic amino acid residues like tryptophan and tyrosine, a phenomenon that can be monitored spectroscopically. researchgate.netnih.gov
| Interaction Type | Molecular Group Involved | HSA Residue/Site | Mechanism Detail |
|---|---|---|---|
| Covalent | Sulfanyl (-SH) | Cysteine-34 (Cys34) | Formation of a reversible mixed disulfide bond (thiol-disulfide exchange). researchgate.net |
| Non-Covalent (Hydrophobic) | Naphthalene Ring | Hydrophobic pockets (Sites I & II) | Van der Waals forces and π-stacking interactions with nonpolar residues. researchgate.net |
| Non-Covalent (Electrostatic) | Carboxylic Acid (-COOH) | Basic residues (e.g., Lys, Arg) | Ionic interactions or hydrogen bonding with charged/polar residues in binding sites. nih.gov |
Microorganisms possess a vast arsenal (B13267) of enzymes capable of transforming aromatic compounds. nih.gov A plausible biotransformation pathway for this compound is the enzymatic reduction of its carboxylic acid group to a primary alcohol, yielding 6-sulfanyl-1-naphthalenemethanol. This reaction is catalyzed by a class of enzymes known as Carboxylic Acid Reductases (CARs), which utilize ATP and NADPH as cofactors to perform this thermodynamically challenging reduction. nih.gov
Numerous studies have demonstrated the ability of various microorganisms, particularly fungi, to reduce a range of aromatic carboxylic acids to their corresponding alcohols with yields of up to 80%. documentsdelivered.comnih.govresearchgate.net While substrate specificity can vary, this pathway is a well-established route in microbial metabolism. nih.gov The biotransformation of this compound would depend on the ability of microbial CARs to recognize and bind the naphthalene scaffold. The presence of the sulfanyl group could influence substrate specificity, either by enhancing or hindering the enzyme's catalytic efficiency.
| Microorganism Type | Substrate Class | Product | Typical Yield | Reference |
|---|---|---|---|---|
| Fungi (e.g., Aspergillus) | Benzoic acid derivatives | Benzyl alcohols | Up to 80% | nih.gov |
| Fungi | Cinnamic acid derivatives | Cinnamyl alcohols | Fairly good | nih.govresearchgate.net |
| Bacteria (recombinant E. coli) | Bifunctional carboxylic acids | Aldehydes/Diols | Variable | nih.gov |
While sugar fragmentation pathways, such as the Maillard reaction, are known to produce various short-chain carboxylic acids through oxidative or hydrolytic cleavage of sugar intermediates, nih.govresearchgate.netimreblank.ch these mechanisms are not directly applicable to the biosynthesis of a complex aromatic structure like this compound.
A more relevant analogy for its biosynthesis lies in the study of thiocarboxylic acid-containing natural products. nih.govresearchgate.net Research has uncovered a dedicated enzymatic "thioacid cassette" responsible for converting a standard carboxylic acid into a thiocarboxylic acid. nih.gov This process involves two key enzymes: one that activates the carboxylate group with coenzyme A, and a second that facilitates sulfur transfer to form the C(O)SH group. nih.govresearchgate.net Thiocarboxylic acids exist predominantly in the thiol tautomeric form (RC(O)SH), which is structurally related to the sulfanyl-naphthalene compound. wikipedia.org
A hypothetical biosynthetic pathway for this compound could involve the initial synthesis of a naphthalene-1-carboxylic acid core, followed by enzymatic modifications. This could include hydroxylation at the C-6 position, followed by the action of a thioacid-like enzymatic system to replace the hydroxyl group with a sulfanyl group.
| Enzyme (Example) | Function | Cofactor/Substrate | Reference |
|---|---|---|---|
| PtmA3 | Carboxylate activation | Coenzyme A, ATP | nih.gov |
| PtmU4 | Sulfur transfer | Activated carboxylate | nih.gov |
The naphthalene moiety is an excellent fluorophore, making it a common scaffold in the design of fluorescent probes for biological imaging and sensing. nih.govmdpi.com Naphthalene-based probes have been developed for the detection of metal ions and biologically important molecules like glutathione. tandfonline.comnih.gov
This compound possesses the necessary features to be developed into a chemical probe.
Signaling Unit : The naphthalene core provides the intrinsic fluorescence signal. mdpi.com
Recognition/Reactive Site : The sulfanyl group is redox-active and can react with species indicative of oxidative stress (e.g., reactive oxygen species) or engage in specific thiol chemistries. This reaction can modulate the fluorescence properties of the naphthalene ring, enabling a "turn-on" or "turn-off" sensing mechanism.
Conjugation Handle : The carboxylic acid group serves as a versatile anchor point. lumiprobe.com It can be activated to form stable amide bonds with amine groups on proteins, antibodies, or other biomolecules, allowing for targeted delivery of the probe within a biological system. thermofisher.com
A potential application could be a probe for detecting changes in cellular redox state, where the oxidation of the sulfanyl group to a sulfenic acid or disulfide leads to a measurable change in fluorescence intensity or wavelength.
| Probe Type | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| Naphthalene Schiff-base | Zn2+ | Chelation Enhanced Fluorescence (CHEF) | tandfonline.com |
| Naphthalene Schiff-base | Al3+ and Mg2+ (pH-dependent) | Inhibition of Photo-induced Electron Transfer (PET) | nih.gov |
| Naphthalene dialdehyde | Glutathione (GSH) | Reaction with thiol to form fluorescent adduct | nih.gov |
Environmental Chemistry Research
The environmental fate of aromatic compounds is a critical area of research. Naphthalene derivatives, particularly sulfonated naphthalenes, are common industrial byproducts and pollutants. researchgate.netnih.gov
Naphthalene sulfonic acids are known for their high water solubility and resistance to biodegradation, leading to their persistence in aquatic environments. nih.govnih.gov The degradation of this compound in the environment can be hypothesized to occur through two primary mechanisms, drawing analogies from studies on related organosulfur compounds.
Future Research Directions and Concluding Perspectives
Emerging Synthetic Methodologies and Chemical Transformations
The synthesis of 6-Sulfanylnaphthalene-1-carboxylic acid and its derivatives presents an opportunity to explore and develop novel synthetic strategies. While standard methods for the introduction of sulfanyl (B85325) and carboxyl groups onto aromatic rings exist, future research could focus on more efficient, selective, and sustainable approaches.
Once synthesized, the dual functionality of this compound opens the door to a wide range of chemical transformations. The sulfanyl group can undergo oxidation to form sulfoxides, sulfones, or disulfides, each with distinct electronic and steric properties. It can also participate in nucleophilic substitution reactions or be used as an anchor point for attachment to surfaces or other molecules. The carboxylic acid group, on the other hand, can be converted into a variety of derivatives, such as esters, amides, and acid halides, providing a versatile handle for further functionalization. numberanalytics.com The interplay between these two functional groups could lead to novel intramolecular cyclization reactions, yielding unique heterocyclic systems.
A summary of potential synthetic approaches is presented in Table 1.
| Synthetic Approach | Potential Precursors | Key Transformations | Advantages |
| Multi-step Classical Synthesis | Naphthalene (B1677914) derivatives | Sulfonation, reduction, carboxylation | Well-established procedures |
| Cross-Coupling Strategies | Halogenated naphthalenes | C-S and C-C bond formation | High efficiency and selectivity |
| C-H Functionalization | Naphthalene | Direct introduction of functional groups | Atom economy, reduced steps |
Integration with Advanced Materials Design
The bifunctional nature of this compound makes it an excellent candidate as a building block for advanced materials. The carboxylic acid can coordinate with metal ions to form metal-organic frameworks (MOFs), while the sulfanyl group can either be a secondary coordination site or a point for post-synthetic modification. rsc.orgcityu.edu.hk The incorporation of this linker into MOFs could lead to materials with tailored porosity, catalytic activity, or sensing capabilities. Thiol and thioether-based MOFs are a specific category of these materials where the organic linkers contain these sulfur groups. rsc.org
Furthermore, the sulfanyl group has a strong affinity for noble metal surfaces, such as gold and silver. This property can be exploited to form self-assembled monolayers (SAMs) on these surfaces. au.dkresearchgate.net The naphthalene core would provide a rigid and well-defined orientation for the molecules in the monolayer, while the carboxylic acid group could be used to control the surface properties, such as hydrophilicity or for the attachment of biomolecules. Aromatic carboxylic acids have been shown to form highly organized monolayers on metal surfaces. au.dk
The unique combination of a rigid aromatic scaffold and two distinct functional groups also suggests potential applications in the design of functional polymers. As a monomer, this compound could be incorporated into polyesters or polyamides, imparting specific properties such as fluorescence, metal-binding capabilities, or pH-responsiveness.
Advancements in Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool to investigate the properties and reactivity of this compound before engaging in extensive experimental work. Density Functional Theory (DFT) calculations can be employed to predict its electronic structure, molecular geometry, and spectroscopic properties. nih.gov Such calculations can provide insights into the acidity of the carboxylic acid and the sulfanyl proton, the bond dissociation energies, and the frontier molecular orbitals, which are crucial for understanding its reactivity.
Computational modeling can also be used to simulate the interaction of this compound with other molecules or surfaces. For example, simulations could predict the binding modes and energies of this molecule with different metal ions, aiding in the design of novel MOFs or coordination complexes. Similarly, the self-assembly behavior of this compound on metal surfaces could be modeled to understand the formation of SAMs at the atomic level.
Furthermore, computational methods can be used to screen for potential applications. For instance, by calculating its electronic properties, it might be possible to predict its suitability as a component in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Exploiting Unique Reactivity for Novel Chemical Discoveries
The juxtaposition of a soft sulfanyl group and a hard carboxylic acid group on a rigid naphthalene scaffold is expected to give rise to unique reactivity patterns. The sulfanyl group can act as a soft nucleophile, while the carboxylic acid can act as a proton donor or a directing group in chemical reactions. This dual reactivity could be harnessed for the development of novel catalytic systems or for the synthesis of complex molecular architectures.
Thiocarboxylic acids are known to be about 100 times more acidic than their carboxylic acid counterparts. wikipedia.orgwikiwand.com While this compound is not a thiocarboxylic acid, the presence of the sulfanyl group could influence the acidity of the carboxylic acid through electronic effects transmitted through the naphthalene ring.
The reactivity of the naphthalene core itself can be modulated by the two functional groups. Electrophilic aromatic substitution reactions, for example, will be directed to specific positions on the naphthalene ring depending on the electronic nature of the sulfanyl and carboxyl substituents. numberanalytics.com This could allow for the selective introduction of additional functional groups, leading to a diverse library of substituted naphthalene derivatives with a wide range of properties.
Interdisciplinary Opportunities and Collaborative Research Outlook
The potential applications of this compound and its derivatives extend beyond traditional chemistry into various interdisciplinary fields. In materials science, collaboration with engineers could lead to the development of novel sensors, catalysts, or electronic devices based on this molecule. rsc.org
In the field of biomedical sciences, the ability of the sulfanyl group to interact with biological thiols and the potential for the naphthalene moiety to act as a fluorescent reporter suggest opportunities in bioimaging and diagnostics. nih.govlifechemicals.com Functionalized naphthalenes are already being explored for such applications. lifechemicals.com Furthermore, the molecule could serve as a scaffold for the design of new therapeutic agents, where the carboxylic acid and sulfanyl groups are used to modulate solubility and interact with biological targets.
The development of this compound and its applications would benefit greatly from a collaborative approach, bringing together synthetic chemists, materials scientists, computational chemists, and biologists. Such interdisciplinary collaborations will be crucial to fully unlock the potential of this compound and to translate fundamental chemical discoveries into real-world applications.
Q & A
Q. What statistical approaches address clustered data in studies on this compound’s bioactivity?
- Methodological Answer : Employ mixed-effects models to account for nested observations (e.g., repeated measurements in cell cultures). Use hierarchical Bayesian frameworks for small-sample studies. Validate assumptions via residual plots and sensitivity analyses .
Q. How can conflicting results in transcriptional profiling of naphthalene-exposed tissues be reconciled?
- Methodological Answer : Perform pathway enrichment analyses (e.g., DAVID, KEGG) to identify consensus biological processes. Validate candidate genes via CRISPR-Cas9 knockdown/overexpression in in vitro models. Cross-reference with epigenetic datasets (e.g., ChIP-seq for transcription factor binding) to contextualize regulatory mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
